1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

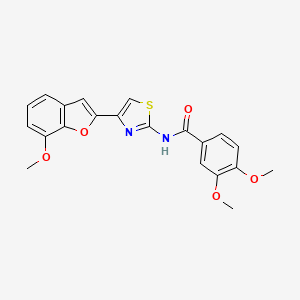

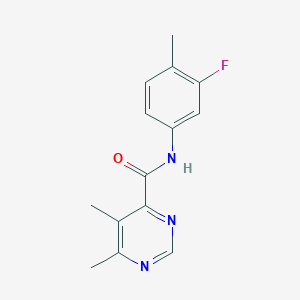

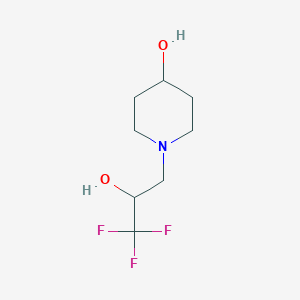

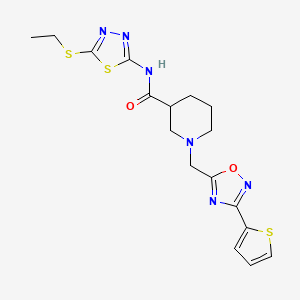

1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol is a chemical compound with the molecular formula C8H14F3NO2 . It has an average mass of 213.197 Da and a monoisotopic mass of 213.097656 Da . The compound is also known by its IUPAC name, 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol .

Molecular Structure Analysis

The molecular structure of 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol consists of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H14F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6-7,13-14H,1-5H2 . Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 317.7±42.0 °C at 760 mmHg . The vapor pressure of the compound is 0.0±1.5 mmHg at 25°C, and it has an enthalpy of vaporization of 64.8±6.0 kJ/mol . The flash point of the compound is 145.9±27.9 °C . The compound has a molar refractivity of 44.1±0.3 cm³ . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area of the compound is 44 Ų .Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions involving piperidine compounds highlights their role in synthesizing complex aromatic structures. For example, the reaction of piperidine with nitroaromatic compounds in benzene has been studied, demonstrating the potential for creating dinitro-piperidinobenzene derivatives through a mechanism that avoids base or acid catalysis, suggesting an addition–elimination mechanism (Pietra & Vitali, 1972).

Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, which include piperidine derivatives, have emerged as platforms for applications in sensors, organic thin-film transistors, organic photovoltaics, and notably in OLED devices. This research area focuses on the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED technology, showing the versatility of piperidine derivatives in electronic and optoelectronic applications (Squeo & Pasini, 2020).

Drug Discovery and Pharmacology

Spiropiperidines, a class of compounds derived from piperidine, have seen increased popularity in drug discovery programs. The methodology used for constructing spiropiperidines, covering literature from the last 10 years, indicates their potential in medicinal chemistry, especially for synthesizing compounds with novel therapeutic properties (Griggs, Tape, & Clarke, 2018).

Chelation and Metal Complexation

Hydroxypyridinone complexes with metals like aluminum demonstrate the utility of piperidine derivatives in chelation therapy. This area of research has explored the design, metal-binding interactions, and biological assays of bidentate and hexadentate hydroxypyridinones, indicating their potential medical uses, especially as efficient aluminum chelators (Santos, 2002).

Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and piperazines, serve as pharmacophoric groups in several antipsychotic agents. Research in this area has explored the contributions of these groups to the potency and selectivity of synthesized agents at D2-like receptors, highlighting the significance of piperidine derivatives in the development of antipsychotic medications (Sikazwe et al., 2009).

Eigenschaften

IUPAC Name |

1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6-7,13-14H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSYGPWOWRZLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)

![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)

![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)

![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2562795.png)